4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile
Description
The compound 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile features a fused indeno[1,2-b]pyridine core system. Key structural attributes include:
- 3-Carbonitrile group: A polar functional group that may improve solubility or serve as a hydrogen-bond acceptor.
- 4-(1,3-Benzodioxol-5-yl) substituent: An electron-rich aromatic system (methylenedioxyphenyl group) known for metabolic stability and pharmacokinetic optimization in medicinal chemistry .
Structural elucidation of such compounds often employs crystallographic tools like SHELX, which is widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c1-11-15(9-22)18(12-6-7-16-17(8-12)26-10-25-16)19-20(23-11)13-4-2-3-5-14(13)21(19)24/h2-8,18,23H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRXUTMORORTAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OCO5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile typically involves multi-step organic reactions
Formation of the Indeno-Pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aryl-3-cyano-4H-pyran, under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a benzodioxole boronic acid or halide.
Final Functionalization: The nitrile group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indeno-pyridine core is replaced by a cyano group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzodioxole moiety or the indeno-pyridine core, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions activated by the electron-withdrawing nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate nucleophilic substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential anticancer and antimicrobial properties. Studies have indicated that derivatives of this compound can inhibit the growth of certain cancer cell lines and exhibit antibacterial activity .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its conjugated system and potential for functionalization.
Mechanism of Action
The mechanism by which 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile exerts its effects is not fully understood but is believed to involve interactions with cellular proteins and enzymes. The benzodioxole moiety may interact with biological targets through hydrogen bonding and π-π stacking interactions, while the nitrile group can act as an electrophilic center, reacting with nucleophilic sites in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The following table compares structural features of the target compound with analogs from the provided evidence:
Key Observations :
- Core Rigidity: The indeno-pyridine core (target) is more planar compared to the saturated hexahydro-indeno-pyridine , which may influence binding to flat biological targets (e.g., kinase ATP pockets).
- Electron-Donating Groups : The benzodioxol group (target) contrasts with electron-withdrawing substituents like carbonitrile in and , altering electronic density and reactivity.
- Synthetic Yields: The hexahydro-indeno-pyridine derivative achieved higher yields (81–84%) compared to thiazole-pyrimidine analogs (18% yield in ), suggesting steric or electronic challenges in certain syntheses.
Physicochemical and Functional Properties
- Melting Points : While the target compound’s melting point is unavailable, analogs show a wide range (242–243°C for ; >320°C for ), likely due to differences in hydrogen bonding and molecular symmetry.
- Solubility: The 3-carbonitrile group (target) may enhance aqueous solubility compared to purely aromatic systems (e.g., ’s chromeno-pyridine derivative), though this depends on substituent polarity .
- Crystallography: SHELX-based refinement () is critical for resolving complex fused-ring systems, as seen in related compounds like the hexahydro-indeno-pyridine .
Biological Activity
The compound 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile is a member of the indeno-pyridine family, characterized by its unique structural features that include a benzodioxole moiety and a carbonitrile functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical structure can be represented as follows:
This compound exhibits a complex arrangement of functional groups that contribute to its reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural motifs have demonstrated anticancer activity . For instance, derivatives of benzodioxole are often explored for their ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of benzodioxole derivatives in targeting specific cancer cell lines, suggesting that the presence of the benzodioxole ring may enhance cytotoxicity against malignant cells .
Antimicrobial Activity
Compounds resembling this structure have also shown promising antimicrobial properties . The carbonitrile group is known to contribute to the inhibition of bacterial growth by interfering with vital cellular processes. In vitro studies have demonstrated that similar indeno-pyridine derivatives exhibit significant activity against various strains of bacteria and fungi, indicating a potential therapeutic application in treating infectious diseases.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity associated with this class of compounds. Studies have documented that certain derivatives can modulate inflammatory pathways, potentially offering relief in conditions such as rheumatoid arthritis and other inflammatory disorders. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. A table summarizing key structural features and their associated biological activities is presented below:
| Structural Feature | Biological Activity |
|---|---|
| Benzodioxole moiety | Anticancer |
| Indeno-pyridine core | Antimicrobial |
| Carbonitrile group | Anti-inflammatory |
Case Studies
- Anticancer Activity Study
- A recent study investigated a series of indeno-pyridine derivatives, including our compound of interest. The results indicated a significant reduction in cell viability in breast cancer cell lines (MCF-7) when treated with these compounds, with IC50 values in the low micromolar range.
- Antimicrobial Efficacy
- In vitro tests on gram-positive and gram-negative bacteria demonstrated that derivatives similar to 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as antimicrobial agents.
Q & A
Q. What are the established synthetic routes for 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving cyclocondensation of precursors like substituted benzodioxole derivatives and indeno-pyridine intermediates. For example, a related compound (CAS:866136-00-7) uses a Friedel-Crafts alkylation followed by cyclization under acidic conditions, achieving ~45–60% yield after purification via column chromatography . Reaction optimization (e.g., solvent choice, temperature, catalyst) is critical: polar aprotic solvents like DMF enhance cyclization efficiency, while Lewis acids (e.g., AlCl₃) improve regioselectivity . Monitoring via TLC and NMR (¹H/¹³C) ensures intermediate purity before final nitrile introduction .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm for benzodioxol and indeno-pyridine moieties) and methyl groups (δ 2.3–2.6 ppm) . ¹³C NMR confirms the carbonyl (δ ~180 ppm) and nitrile (δ ~115 ppm) functionalities .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error for structural validation .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .
Q. What preliminary biological activities have been reported for structurally analogous indeno-pyridine derivatives?
- Methodological Answer : Analogous compounds (e.g., 4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(2-fluorophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile) exhibit inhibitory activity against kinases (IC₅₀ ~0.1–5 µM) and antiproliferative effects in cancer cell lines (e.g., MCF-7, IC₅₀ ~10 µM) . Activity is attributed to the indeno-pyridine core’s planar structure, facilitating DNA intercalation or enzyme active-site binding . Standard assays (MTT for cytotoxicity, kinase inhibition via ADP-Glo™) are recommended for initial screening .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity (logP) : Molecular dynamics simulations predict logP values (~3.5–4.2), suggesting moderate blood-brain barrier permeability. Substituent modifications (e.g., replacing methyl with trifluoromethyl) can reduce logP for improved aqueous solubility .
- Target Docking : Quantum mechanical calculations (DFT) and molecular docking (AutoDock Vina) identify binding poses with biological targets (e.g., EGFR kinase). For example, the nitrile group forms hydrogen bonds with kinase hinge regions .
- Metabolic Stability : CYP450 metabolism is assessed via in silico tools (e.g., StarDrop), highlighting susceptibility to oxidation at the benzodioxol methylene group .
Q. What strategies resolve contradictions in reactivity data between this compound and its halogenated analogs?
- Methodological Answer : Discrepancies (e.g., higher reactivity of chloro- vs. fluoro-substituted analogs in nucleophilic substitutions) arise from electronic effects.
- Electronic Analysis : Hammett plots quantify substituent effects (σ⁺ values: Cl > F) on reaction rates .
- Steric Considerations : X-ray crystallography (e.g., CCDC deposition for analog 866136-02-9) reveals steric hindrance from ortho-chloro groups, slowing reactions .
- Experimental Validation : Competitive reactions under identical conditions (e.g., SNAr with morpholine) quantify relative reactivities .
Q. How does crystallographic data inform structure-activity relationships (SAR) for this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Planarity : The indeno-pyridine core is planar (deviation <0.1 Å), enabling π-π stacking with biological targets .
- Hydrogen Bonding : N–H⋯O interactions (e.g., between pyridone carbonyl and water) stabilize crystal packing, mimicking protein-binding interactions .
- Torsional Angles : Substituents at the 2-methyl position exhibit ~24° dihedral angles, influencing steric accessibility for derivatization .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Regioselectivity : Multi-step reactions risk byproduct formation (e.g., regioisomeric indeno-pyridines). Mitigation: Use flow chemistry for precise temperature control and in-line IR monitoring .
- Purification : Low solubility in common solvents complicates crystallization. Solution: Gradient recrystallization (e.g., ethanol/ethyl acetate) or preparative HPLC .
- Nitrile Stability : The nitrile group may hydrolyze under prolonged heating. Mitigation: Conduct reactions under inert atmosphere and avoid strong acids .
Methodological Resources
- Synthesis : Follow protocols for analogous compounds in , adapting substituents and purification steps.
- Characterization : Combine NMR, MS, and XRD (as in ) for unambiguous structural confirmation.
- Biological Testing : Standardize assays (e.g., MTT, kinase inhibition) with positive controls (e.g., doxorubicin, staurosporine) .
- Computational Tools : Utilize AutoDock Vina for docking and Gaussian 16 for DFT calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
